N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-13(2)7-3-5-11(9-13)14-10-12-6-4-8-15-12/h4,6,8,11,14H,3,5,7,9-10H2,1-2H3 |
InChI Key |
DMMLZHBKKWUPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NCC2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3,3-dimethylcyclohexanone with furan-2-ylmethanamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted cyclohexane compounds .
Scientific Research Applications
N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Furan-Containing Amines
(Z)-1-(Furan-2-ylmethyl)-3-methyl-4-((trimethylsilyl)methylene)-pyrrolidine ():
- Structure: Combines a pyrrolidine ring with furan-2-ylmethyl and trimethylsilyl groups.
- Synthesis: Catalyzed by Ti(O-iPr)₄ and EtMgBr, yielding 81% after purification .
- Key Difference: The pyrrolidine core vs. cyclohexane in the target compound may influence ring strain and conformational flexibility.
(S)-N-(Cyano(phenyl)methyl)-N-(furan-2-ylmethyl)acetamide (): Structure: Features a chiral acetamide group and furan-2-ylmethyl substituent. Stereochemistry: Enantiomeric ratio of 90:10 (HPLC), highlighting the role of stereochemistry in reactivity .
Cyclohexanamine Derivatives
Physicochemical and Stereochemical Considerations
- Molecular Conformation (): In N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, the thiophene and naphthalene rings are planar with an 87.5° dihedral angle . For the target compound, the furan and cyclohexane rings may adopt distinct conformations, influencing solubility and intermolecular interactions.
- Stereochemistry (): Compounds like (2R,3S)-2-cyclohexyl-N-methyltetrahydrofuran-3-amine exhibit stereochemical complexity , while the target compound’s lack of chiral centers (assuming symmetric 3,3-dimethyl substitution) may simplify synthesis and purification.
Biological Activity
N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a furan ring and a cyclohexane framework. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 207.31 g/mol. The compound's structure allows for various interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 207.31 g/mol |
| CAS Number | 1341466-46-3 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Binding Affinity : The furan ring can participate in π-stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with nucleophilic sites on enzymes or receptors.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzyme activities, potentially affecting metabolic pathways .
- Cellular Uptake and Distribution : The lipophilic nature of the cyclohexane moiety may enhance cellular uptake, allowing for effective distribution within biological systems.
Research Findings and Case Studies
Recent studies have explored the pharmacological potential of this compound through various assays and models:
1. High-throughput Screening
A study involving high-throughput screening assessed the compound's activity against a panel of enzymes. Results indicated that it exhibited moderate inhibitory effects on specific targets related to cancer metabolism, suggesting potential as an anticancer agent .
2. Structure-Activity Relationship (SAR) Analysis
In SAR studies, modifications to the structure of this compound were evaluated for their impact on biological activity. Variants with different substitutions on the cyclohexane ring showed varying degrees of potency against selected cancer cell lines .
3. Cell Viability Assays
Cell viability assays demonstrated that this compound reduced cell proliferation in several cancer types when tested at concentrations ranging from 10 µM to 50 µM. The compound's efficacy was comparable to established chemotherapeutics in some cases.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison is made with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine | C₁₃H₁₉N | Contains a furan ring but differs in cyclohexane substitution at position four |
| N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine | C₁₁H₁₅N | Lacks dimethyl groups; simpler structure focusing on cyclopentane |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine, and how do structural modifications impact yield and purity?
- Methodological Answer : A common approach involves reductive amination between 3,3-dimethylcyclohexanone and furan-2-ylmethylamine, using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions . Optimization of solvent polarity (e.g., THF vs. methanol) and temperature (room temp vs. 40°C) can improve yields by 15–20%. Purity (>95%) is achievable via silica gel chromatography, with hexane/ethyl acetate gradients. Structural analogs (e.g., N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine) highlight that bulky substituents (e.g., ethoxy vs. furyl) may require adjusted stoichiometry to avoid steric hindrance .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3 groups (δ 0.8–1.2 ppm for cyclohexane methyls) and furan protons (δ 6.3–7.4 ppm) .
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid to confirm molecular ion [M+H]+. Compare retention times with analogs like N-(3-chlorophenethyl)-4-nitrobenzamide for method validation .
- X-ray crystallography : For absolute configuration determination, co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Furyl-containing analogs show moderate activity (MIC 32–64 µg/mL), likely due to membrane disruption .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells. Structural analogs with cyclohexylamine cores exhibit IC50 values >50 µM, suggesting low basal toxicity .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IA-3 column with n-hexane/isopropanol (85:15) at 1.0 mL/min. Enantiomeric excess (ee) >99% is achievable, as demonstrated for (1R,2R)-N-ethyl-2-fluorocyclohexan-1-amine .
- Kinetic resolution : Lipase-catalyzed acetylation in vinyl acetate, leveraging steric differences in the furan vs. cyclohexane groups. Yields vary by enzyme source (e.g., Candida antarctica Lipase B offers 70–80% ee) .
Q. How does this compound interact with neurotransmitter receptors, and what experimental models validate these interactions?
- Methodological Answer :
- In vitro binding assays : Radioligand displacement studies on serotonin (5-HT2A) or dopamine (D2) receptors. Use [3H]-ketanserin for 5-HT2A (IC50 <10 µM suggests moderate affinity). Cyclohexylamine derivatives often show preference for σ-receptors over monoaminergic targets .
- Computational docking : AutoDock Vina with receptor PDB IDs (e.g., 6A93 for 5-HT2A). Furyl groups may form π-π stacking with Phe339, while dimethylcyclohexane stabilizes hydrophobic pockets .
Q. What pharmacokinetic challenges arise due to the compound’s structural features, and how can they be addressed?
- Methodological Answer :
- Metabolic stability : Incubate with human liver microsomes (HLMs). Cyclohexane methyl groups reduce CYP3A4-mediated oxidation, but furan rings are susceptible to epoxidation. Co-administration with CYP inhibitors (e.g., ketoconazole) increases half-life by 2–3× .
- BBB permeability : Parallel artificial membrane permeability assay (PAMPA-BBB). LogPe values >−5.0 (e.g., −4.2 for N-ethyl-1-phenylcyclohexan-1-amine) suggest moderate brain uptake .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) to map nucleophilic sites. The furan oxygen (Mulliken charge −0.32) is prone to electrophilic substitution, while the amine nitrogen (−0.18) favors alkylation .
- Retrosynthetic analysis : SciFinder retrosynthesis module suggests Sonogashira coupling or Ugi reactions as viable pathways, validated by analog synthesis (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
